4-Fluoro-2-methylbenzylamine
Overview
Description
4-Fluoro-2-methylbenzylamine is an organic compound with the molecular formula C8H10FN and a molecular weight of 139.17 g/mol . It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. This compound is commonly used in various chemical syntheses and has significant applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-2-methylbenzylamine is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes .
Mode of Action
It is known that the compound interacts with its target, trypsin-1, leading to changes in the protein’s activity
Result of Action
Given its target, it is likely to influence processes regulated by Trypsin-1, potentially including protein digestion and other biological processes .
Biochemical Analysis
Cellular Effects
The effects of 4-Fluoro-2-methylbenzylamine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature and pH. Studies have shown that this compound is relatively stable at ambient temperature but can degrade under extreme conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At high doses, this compound can induce toxic effects such as oxidative stress and organ damage . These threshold effects are important for determining the safe and effective dosage range for experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be further processed by the cell . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs), which facilitate its uptake and accumulation in specific tissues . Additionally, binding proteins can influence the localization and distribution of this compound within the cell, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments such as the cytoplasm, nucleus, or mitochondria, where it can exert its biochemical effects . The localization of this compound within these compartments can influence its activity and function, contributing to its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-methylbenzylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoro-2-methylbenzyl chloride with ammonia or an amine under basic conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-fluoro-2-methylbenzonitrile. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at high pressure and temperature . The resulting amine is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methylbenzylamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary or secondary amines
Major Products Formed
Oxidation: 4-Fluoro-2-methylbenzaldehyde, 4-fluoro-2-methylbenzoic acid
Reduction: 4-Fluoro-2-methylbenzyl alcohol, 4-fluoro-2-methylbenzene
Substitution: Various substituted benzylamines depending on the nucleophile used
Scientific Research Applications
4-Fluoro-2-methylbenzylamine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Similar structure but lacks the methyl group at the 2-position.
2-Fluorobenzylamine: Fluorine atom is at the 2-position instead of the 4-position.
4-Methylbenzylamine: Lacks the fluorine atom, only has the methyl group at the 2-position.
Uniqueness
4-Fluoro-2-methylbenzylamine is unique due to the presence of both the fluorine atom and the methyl group on the benzene ring. This dual substitution imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and specific interactions with biological targets .
Properties
IUPAC Name |
(4-fluoro-2-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDTUDLZKZTPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392690 | |
Record name | 4-Fluoro-2-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771574-00-6 | |
Record name | 4-Fluoro-2-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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